molecular formula C12H12N4O2S2 B2537814 1-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-(thiophen-2-yl)urea CAS No. 1797570-84-3

1-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-(thiophen-2-yl)urea

Cat. No.: B2537814
CAS No.: 1797570-84-3
M. Wt: 308.37
InChI Key: NXSNSEZAQUILOU-UHFFFAOYSA-N
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Description

The compound 1-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-(thiophen-2-yl)urea is a urea derivative featuring a bicyclic thiazoloazepinone core linked to a thiophene moiety. While direct data on this specific compound are absent in the provided evidence, its structural analogs highlight key characteristics. Urea derivatives with thiophenyl and heterocyclic components are frequently explored for their bioactivity, particularly in anticancer and antimicrobial research.

Properties

IUPAC Name

1-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2S2/c17-10-9-7(3-1-5-13-10)14-12(20-9)16-11(18)15-8-4-2-6-19-8/h2,4,6H,1,3,5H2,(H,13,17)(H2,14,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXSNSEZAQUILOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)NC1)SC(=N2)NC(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-(thiophen-2-yl)urea typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the thiazolo[5,4-c]azepin ring system, followed by the introduction of the thiophen-2-yl group and the urea moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Chemical Reactions Analysis

1-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-(thiophen-2-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiophen-2-yl group can be replaced by other nucleophiles.

    Hydrolysis: Under acidic or basic conditions, the urea moiety can be hydrolyzed to yield corresponding amines and carboxylic acids.

Scientific Research Applications

Research indicates that this compound exhibits notable biological activities including:

  • Antimicrobial Activity :
    • Compounds with similar structural features have shown significant antibacterial and antifungal properties. For instance, derivatives containing the thiazole ring have demonstrated efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus .
    • The mechanism of action is hypothesized to involve hydrogen bonding interactions facilitated by the urea group with biological targets, influencing protein functions or enzyme activities essential for microbial survival .
  • Anticonvulsant Effects :
    • Similar compounds have shown promise in neurological applications, suggesting potential anticonvulsant effects that warrant further investigation .
  • Structure–Activity Relationship (SAR) :
    • Studies have indicated that modifications on the phenyl ring can enhance antibacterial potency. Electron-withdrawing groups have been identified to increase activity against resistant bacterial strains .

Study 1: Synthesis and Evaluation

A synthesis study of thiazoloazepine derivatives evaluated their biological activities. The findings suggested that compounds with flexible side chains exhibited enhanced antibacterial activity compared to rigid counterparts. Specifically, the presence of a thiophene group improved lipophilicity and overall antimicrobial efficacy .

Study 2: Structure–Activity Relationship

Another research effort focused on the SAR of thiazoloazepines. It was discovered that electron-withdrawing groups on the phenyl ring significantly increased antibacterial potency. This study highlighted the potential for optimizing compounds similar to this compound for enhanced activity against resistant bacterial strains .

Summary of Biological Activities

The biological activities observed in related compounds suggest that this compound may possess:

  • Antibacterial Properties : Effective against multiple strains.
  • Antifungal Activity : Potential efficacy against common fungal pathogens.
  • Anticonvulsant Effects : Similar compounds have shown promise in neurological applications.

Mechanism of Action

The mechanism of action of 1-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity, binding to receptors, or interfering with signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and identify the primary targets.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro in TTU8) correlate with higher melting points, likely due to increased intermolecular interactions. Fluorine (5h) and methoxy (TTU14) groups may enhance bioavailability .
  • Synthetic Yields : Thiophenylthiazole derivatives (TTU series) exhibit variable yields (45–87%), possibly influenced by substituent reactivity and purification challenges .

Key Insights :

  • Anticancer Potential: Pyridine-urea derivatives (e.g., 5h, 5k) are screened against diverse cancer cell lines, though efficacy metrics (e.g., IC50) remain unreported .
  • Antitubercular Activity : Thiophenylthiazole-urea derivatives (TTU14–TTU16) show promise in MABA assays, suggesting the thiophene moiety may contribute to mycobacterial target interaction .

Biological Activity

The compound 1-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-(thiophen-2-yl)urea is a complex organic molecule that has garnered attention for its potential biological activities. Its unique structural features, including a thiazoloazepine core and a thiophene substituent, suggest various pharmacological applications. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C12H12N4O2SC_{12}H_{12}N_4O_2S and a molecular weight of approximately 256.31 g/mol. The presence of the urea functional group is significant for its biological interactions.

PropertyValue
Molecular FormulaC12H12N4O2SC_{12}H_{12}N_4O_2S
Molecular Weight256.31 g/mol
IUPAC NameThis compound
InChI KeyOYHOEDBNAJPFKK-UHFFFAOYSA-N

Antimicrobial Activity

Research indicates that derivatives of thiazoloazepines exhibit promising antimicrobial properties. In studies involving various bacterial strains, compounds similar to the target molecule have shown effective inhibition against both Gram-positive and Gram-negative bacteria. For instance, derivatives were tested against Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial activity at concentrations as low as 50 µM .

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. Studies have suggested that modifications in the thiazoloazepine structure can lead to enhanced inhibition of certain enzymes involved in cancer metabolism and bacterial virulence factors. For example, some derivatives have been shown to inhibit the Type III secretion system (T3SS) in pathogenic bacteria .

Case Studies

  • Antimicrobial Screening : A study evaluated a series of thiazoloazepine derivatives for their antimicrobial efficacy against clinical isolates of E. coli. The results indicated that specific modifications to the thiazole ring significantly enhanced activity against resistant strains .
  • Anticancer Activity : In vitro studies on thiazoloazepine derivatives demonstrated their ability to inhibit proliferation in various cancer cell lines, including breast and colon cancer cells. The compounds induced cell cycle arrest and apoptosis through caspase activation pathways .

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